Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-

Beschreibung

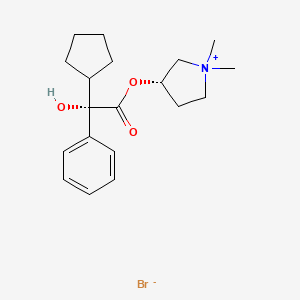

Chemical Identity and Properties The compound Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- (CAS 596-51-0), commonly known as glycopyrrolate, is a synthetic quaternary ammonium anticholinergic agent. Its molecular formula is C₁₉H₂₈BrNO₃, with a molecular weight of 398.33 g/mol . Structurally, it features a pyrrolidinium core substituted with a dimethyl group at position 1,1 and a cyclopentylhydroxyphenylacetyloxy moiety at position 2. The stereochemical configuration is defined as (3S), though the compound is often described as a racemic mixture of diastereomers (R,S)- and (S,R)- due to its synthesis pathway .

Eigenschaften

IUPAC Name |

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-JUOYHRLASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201667-20-1 | |

| Record name | Glycopyrrolate, (2S,3'S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201667201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCOPYRROLATE, (2S,3'S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSJ51H051V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Glycopyrrolate primarily targets muscarinic receptors , with the highest affinity for M1 receptors, followed by M3, M2/M4, and M5. These receptors are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions.

Mode of Action

As a muscarinic antagonist , glycopyrrolate inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation. This inhibition results in a decrease in the volume and acidity of gastric secretions, reduction in airway secretions, and blockage of cardiac inhibitory reflexes.

Biochemical Pathways

The systemic distribution of muscarinic receptors throughout the body allows glycopyrrolate to affect multiple biochemical pathways. It reduces sweat gland, oral, airway, and gastric secretions, as well as cardiac inhibitory reflexes. It also reduces bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD).

Pharmacokinetics

Glycopyrrolate exhibits variable and erratic absorption when administered orally, with a bioavailability of approximately 3%. The mean volume of distribution in patients aged 1-14 years old is 1.3-1.8 L/kg, with a range of 0.7-3.9 L/kg. The drug is primarily excreted in the urine as unchanged drug.

Result of Action

The molecular and cellular effects of glycopyrrolate’s action are primarily due to its antagonistic effect on muscarinic receptors. This results in a decrease in the volume and acidity of gastric secretions, reduction in airway secretions, and blockage of cardiac inhibitory reflexes. It also reduces bronchoconstriction in patients with COPD.

Action Environment

Environmental factors can influence the action, efficacy, and stability of glycopyrrolate. For instance, high environmental temperature can lead to heat prostration due to decreased sweating. Additionally, the stability of the molecule can be affected under forced degradation conditions.

Biologische Aktivität

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of 398.3 g/mol. Its structure includes a pyrrolidinium core linked to a cyclopentylhydroxyphenylacetyl moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H28BrNO3 |

| Molecular Weight | 398.3 g/mol |

| CAS Number | 129784-11-8 |

Pyrrolidinium derivatives are known for their interactions with various receptors and enzymes within the body. The specific mechanisms through which Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide acts include:

- Cholinergic Activity : Similar to other pyrrolidinium compounds, it may exhibit anticholinergic properties by blocking acetylcholine receptors, affecting neurotransmission.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammatory responses in cellular models by inhibiting pro-inflammatory cytokines.

Biological Activity Studies

Recent research has explored the biological activity of this compound across various cell types. Below are some notable findings:

-

Cell Viability and Proliferation :

- In vitro studies demonstrated that Pyrrolidinium significantly affects cell viability in cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM.

-

Neuroprotective Effects :

- It has been shown to protect neuronal cells from oxidative stress-induced damage in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's.

-

Antimicrobial Activity :

- The compound exhibited antimicrobial properties against several bacterial strains, indicating its potential as a new antimicrobial agent.

Case Studies

Several case studies have highlighted the therapeutic potential of Pyrrolidinium derivatives:

- Case Study 1 : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on inflammatory bowel disease models. Results indicated significant reductions in inflammation markers when administered at therapeutic doses.

- Case Study 2 : Research conducted on animal models demonstrated that administration of Pyrrolidinium improved cognitive function in models of induced memory impairment, supporting its neuroprotective claims.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Characteristics

- Appearance : White crystalline powder, odorless, with a melting point of 191–195°C .

- Solubility: Slightly soluble in water (0.1–1 mg/mL) but highly soluble in ethanol and methanol .

- Stability : Degrades under alkaline conditions; incompatible with basic pharmaceuticals .

Pharmacological Role

Glycopyrrolate acts as a competitive inhibitor of muscarinic acetylcholine receptors, reducing secretions and smooth muscle contractions. It is clinically used to:

- Reverse neuromuscular blockade caused by non-depolarizing agents (e.g., rocuronium) .

- Manage chronic obstructive pulmonary disease (COPD) and excessive drooling .

Its quaternary ammonium structure prevents crossing the blood-brain barrier, minimizing central nervous system (CNS) side effects compared to tertiary amines like atropine .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Differences

Key Observations :

- Quaternary vs. Tertiary Amines : Glycopyrrolate’s quaternary structure (fully ionized at physiological pH) limits CNS penetration, unlike atropine or scopolamine .

- Stereochemical Complexity : Glycopyrrolate exists as a racemic mixture, whereas tiotropium bromide is enantiomerically pure, enhancing receptor specificity .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacological Parameters

| Parameter | Glycopyrrolate | Atropine | Tiotropium Bromide |

|---|---|---|---|

| Onset of Action (IV) | 1–2 minutes | 1–4 minutes | 30 minutes (inhaled) |

| Duration of Action | 2–3 hours | 4–6 hours | 24 hours |

| Plasma Half-Life | 0.6–1.2 hours | 2–3 hours | 5–6 days |

| Receptor Specificity | M₃ > M₂ | Non-selective | M₃ > M₁ |

| CNS Side Effects | Rare | Common (e.g., delirium) | None |

Key Findings :

Table 3: Industrial Derivatives

Key Insights :

- Stereochemical Modifications : The (2S)-configuration in glycopyrrolate’s cyclopentylhydroxyphenylacetyloxy group enhances binding affinity to muscarinic receptors .

- Racemic vs. Enantiopure Forms : The racemic nature of glycopyrrolate contrasts with enantiopure derivatives like (3R)-pyrrolidinium compounds, which show divergent pharmacokinetic profiles .

Q & A

Q. What are the standard synthetic routes for preparing this pyrrolidinium bromide derivative?

The compound can be synthesized via quaternization reactions using dibromoalkanes and tertiary amines. For example, demonstrates that analogous pyrrolidinium bromides are synthesized by reacting N,N-dioctylamine with dibromobutane, followed by purification via recrystallization. A two-step approach is also viable: in , a bromide intermediate is substituted with a phosphane group using n-butyl lithium and chlorodicyclohexylphosphane, suggesting similar strategies could apply. Key variables include solvent selection (e.g., THF/hexane mixtures), stoichiometry, and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential. highlights the use of -NMR and -NMR to verify alkyl chain incorporation and quaternary ammonium formation. FTIR can confirm functional groups (e.g., ester or hydroxyl moieties). Additionally, Raman spectroscopy may complement these analyses by identifying vibrational modes specific to the pyrrolidinium core .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental spectroscopic data?

Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d,p), can model molecular geometries and predict NMR chemical shifts or IR/Raman spectra. successfully correlated experimental chemical shifts with computed isotropic shielding tensors, resolving ambiguities in peak assignments. This approach is particularly useful when steric effects or dynamic conformational changes complicate experimental interpretations .

Q. What strategies optimize reaction yields during the substitution of bromide with functional groups?

Reaction optimization requires careful control of temperature, solvent polarity, and reagent stoichiometry. For instance, emphasizes the use of n-butyl lithium in THF/hexane to deprotonate intermediates, enabling efficient substitution with chlorodicyclohexylphosphane. Kinetic studies (e.g., varying reaction times) and catalytic additives (e.g., phase-transfer catalysts) may further enhance yields .

Q. How does the compound’s stability vary under different pH or solvent conditions?

Stability studies should assess degradation pathways via HPLC or mass spectrometry. notes that quaternary ammonium salts are generally stable in anhydrous, inert conditions but degrade in acidic/basic media. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict shelf-life, while compatibility with polar aprotic solvents (e.g., DMSO) should be validated for biological assays .

Q. What experimental designs are recommended for analyzing stereochemical outcomes in the synthesis?

Chiral chromatography or X-ray crystallography can determine enantiomeric purity. ’s use of B3LYP-optimized geometries provides a computational framework for predicting stereoelectronic effects. Racemization risks during synthesis (e.g., under basic conditions) must be mitigated by low-temperature protocols or inert atmospheres .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting data between theoretical and experimental results?

Systematic validation is critical. For example, if DFT-predicted NMR shifts diverge from experimental values, re-examining solvent effects (e.g., DO vs. gas-phase calculations in ) or conformational sampling (via molecular dynamics) may reconcile differences. Cross-referencing with alternative techniques (e.g., X-ray diffraction) can further clarify structural ambiguities .

Q. What methodologies validate the compound’s biological activity without commercial assays?

Custom in vitro assays (e.g., enzyme inhibition studies) using purified targets are recommended. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities. For cellular studies, ensure the compound’s solubility in biocompatible buffers (e.g., PBS with <1% DMSO) and validate membrane permeability via fluorescence microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.